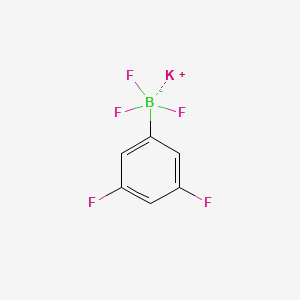

Potassium (3,5-difluorophenyl)trifluoroborate

Übersicht

Beschreibung

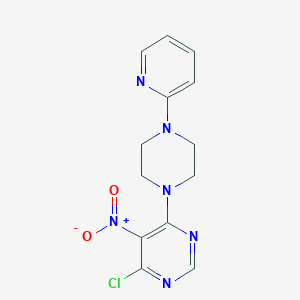

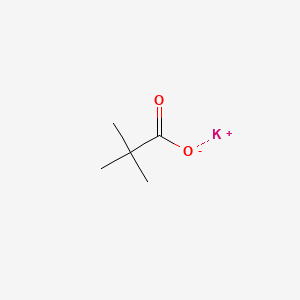

Potassium (3,5-difluorophenyl)trifluoroborate is a special class of organoboron reagents . It has a molecular weight of 219.99 g/mol . It is a solid at room temperature and is typically stored at ambient temperatures .

Synthesis Analysis

Potassium trifluoroborates, including this compound, are often used in Suzuki–Miyaura-type reactions . They offer several advantages over the corresponding boronic acids and esters as they are moisture- and air-stable, and are remarkably compliant with strong oxidative conditions .Molecular Structure Analysis

The molecular formula of this compound is C₆H₃BF₅K . The InChI key is JFSPHPHYZHGKPO-UHFFFAOYSA-N .Chemical Reactions Analysis

Potassium trifluoroborates are versatile coupling partners and are present as reagents in a vast array of C–C bond-forming reactions . They are used to construct a C-C bond by reacting with aryl halides in the presence of a catalyst or under thermal conditions .Physical And Chemical Properties Analysis

This compound has a melting point of 273-278 °C . It is a solid at room temperature and is typically stored at ambient temperatures .Wissenschaftliche Forschungsanwendungen

Potassium in Agriculture: Needs and Prospects

Potassium plays a crucial role in agriculture, influencing soil health, plant physiology, and nutrition. Future research needs to focus on the availability of potassium in soils, its impact on crop nutrition, and its role in mitigating stress conditions in plants. The interaction between molecular biology and agronomy is vital for enhancing potassium's practical applications in agriculture, emphasizing the need for global dissemination of knowledge to farmers for sustainable farming practices (Römheld & Kirkby, 2010).

Potassium-Ion Batteries: An Emerging Alternative

Potassium-based batteries are emerging as cost-effective alternatives to lithium-ion batteries for large-scale energy storage. The development of potassium–sulfur, potassium–selenium, all-solid-state potassium-ion, and aqueous potassium-ion batteries represents a significant advancement. Challenges remain in optimizing these technologies for practical applications, highlighting the need for further research in electrode and electrolyte designs (Yao & Zhu, 2020).

Potassium Solubilizing Bacteria: Boosting Plant Growth

Potassium solubilizing bacteria (KSB) can convert insoluble potassium in soils to forms available for plant uptake, offering an eco-friendly alternative to chemical fertilizers. These bacteria play a pivotal role in agriculture by enhancing soil fertility and promoting sustainable crop production. Understanding KSB mechanisms and their impact on plant growth opens new avenues for research and application in agriculture (Etesami, Emami, & Alikhani, 2017).

Enhancing Potassium-Ion Battery Performance

Research strategies are essential for overcoming the challenges in potassium-ion battery development. Understanding the drawbacks of current battery components and exploring suitable materials and technologies are crucial for advancing potassium-ion batteries. This comprehensive review provides insights into design strategies and future pathways for developing high-performance potassium-ion batteries (Zhang, Liu, & Guo, 2019).

Wirkmechanismus

Target of Action

Potassium (3,5-difluorophenyl)trifluoroborate is a type of organotrifluoroborate . The primary targets of this compound are typically aryl halides . Aryl halides are organic compounds in which a halogen atom is attached to an aromatic ring. They play a crucial role in various biochemical reactions, particularly in the formation of carbon-carbon bonds .

Mode of Action

The compound interacts with its targets (aryl halides) through a process known as nucleophilic coupling . This is a type of reaction where a nucleophile (an electron-rich species) donates an electron pair to an electrophile (an electron-deficient species) to form a chemical bond . In the case of this compound, the compound acts as a nucleophile, donating an electron pair to the aryl halide . This results in the formation of a carbon-carbon bond .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the Suzuki-Miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed cross-coupling reaction, used to synthesize carbon-carbon bonds . The downstream effects of this pathway include the synthesis of various organic compounds, including pharmaceuticals and polymers .

Pharmacokinetics

Like other organotrifluoroborates, it is likely to be absorbed and distributed throughout the body before being metabolized and excreted . The bioavailability of the compound would depend on factors such as its absorption rate, distribution within the body, metabolism, and excretion .

Result of Action

The primary result of the action of this compound is the formation of carbon-carbon bonds . This can lead to the synthesis of a wide range of organic compounds, including pharmaceuticals and polymers . On a molecular and cellular level, the compound’s action can result in changes to the structure and function of various biomolecules .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound is typically stored under an inert atmosphere at 2-8°C to maintain its stability . Additionally, the presence of a catalyst (such as palladium) is necessary for the compound to participate in Suzuki-Miyaura cross-coupling reactions . Other factors, such as pH and the presence of other chemicals, could also potentially influence the compound’s action .

Safety and Hazards

Potassium (3,5-difluorophenyl)trifluoroborate is classified under GHS07 for safety . The hazard statements include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eyes .

Biochemische Analyse

Biochemical Properties

Potassium (3,5-difluorophenyl)trifluoroborate plays a significant role in biochemical reactions, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling . This compound interacts with various enzymes and proteins, facilitating the formation of carbon-carbon bonds. The nature of these interactions involves the hydrolysis of the organotrifluoroborate to the corresponding boronic acid, which then participates in the coupling reaction . This process is crucial for the synthesis of complex organic molecules, making this compound an essential reagent in biochemical research.

Cellular Effects

This compound has been observed to influence various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with cellular proteins and enzymes can lead to changes in cell function, including alterations in metabolic flux and gene expression patterns

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. The compound binds to specific enzymes and proteins, either inhibiting or activating their functions . This binding interaction can lead to changes in gene expression and enzyme activity, influencing various biochemical pathways. The hydrolysis of the organotrifluoroborate to boronic acid is a key step in its mechanism of action, facilitating its role in cross-coupling reactions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is stable under inert atmosphere conditions at temperatures between 2-8°C . Its stability and activity can be influenced by factors such as temperature, pH, and the presence of other chemicals. Long-term studies have shown that the compound can degrade over time, leading to changes in its biochemical activity and effects on cellular function .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function and metabolism. At higher doses, it can exhibit toxic or adverse effects, including skin and eye irritation, respiratory issues, and potential organ toxicity . These dosage-dependent effects are crucial for determining the compound’s safety and efficacy in therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways, particularly those related to organic synthesis and cross-coupling reactions The compound interacts with enzymes and cofactors, facilitating the formation of carbon-carbon bonds and influencing metabolic flux

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . These interactions influence the compound’s localization and accumulation within different cellular compartments. Understanding these transport mechanisms is crucial for determining the compound’s bioavailability and efficacy in therapeutic applications.

Subcellular Localization

This compound exhibits specific subcellular localization patterns, influenced by targeting signals and post-translational modifications The compound may be directed to specific compartments or organelles, affecting its activity and function within the cell

Eigenschaften

IUPAC Name |

potassium;(3,5-difluorophenyl)-trifluoroboranuide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BF5.K/c8-5-1-4(7(10,11)12)2-6(9)3-5;/h1-3H;/q-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFSPHPHYZHGKPO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](C1=CC(=CC(=C1)F)F)(F)(F)F.[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BF5K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90635582 | |

| Record name | Potassium (3,5-difluorophenyl)(trifluoro)borate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90635582 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

267006-26-8 | |

| Record name | Potassium (3,5-difluorophenyl)(trifluoro)borate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90635582 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 3-[(4-formylphenoxy)methyl]benzoate](/img/structure/B1324421.png)